1,5-Bis(furan-2-yl)pentan-3-ol
Overview
Description
1,5-Bis(furan-2-yl)pentan-3-ol: is an organic compound characterized by the presence of two furan rings attached to a pentane chain with a hydroxyl group at the third carbon. This compound is notable for its unique structure, which combines the reactivity of the furan rings with the flexibility of the pentane chain, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Bis(furan-2-yl)pentan-3-ol can be synthesized through various methods. One common approach involves the reaction of furan with pentane-3,5-dione in the presence of a base, followed by reduction of the resulting diketone to the corresponding diol . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding diketone using a palladium or platinum catalyst. This method is preferred for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,5-Bis(furan-2-yl)pentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The furan rings can be hydrogenated to tetrahydrofuran rings using hydrogen gas and a metal catalyst.
Substitution: The furan rings can undergo electrophilic substitution reactions, such as bromination or nitration.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Bromine in acetic acid, nitric acid in sulfuric acid
Major Products:
Oxidation: 1,5-Bis(furan-2-yl)pentan-3-one
Reduction: 1,5-Bis(tetrahydrofuran-2-yl)pentan-3-ol
Substitution: 2-Bromo-1,5-bis(furan-2-yl)pentan-3-ol
Scientific Research Applications
1,5-Bis(furan-2-yl)pentan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Bis(furan-2-yl)pentan-3-ol involves its interaction with various molecular targets. The furan rings can participate in π-π stacking interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1,5-Bis(thiophen-2-yl)pentan-3-ol: Similar structure but with thiophene rings instead of furan rings.
1,5-Bis(pyridin-2-yl)pentan-3-ol: Similar structure but with pyridine rings instead of furan rings.
Uniqueness: 1,5-Bis(furan-2-yl)pentan-3-ol is unique due to the presence of furan rings, which are more reactive than thiophene or pyridine rings. This increased reactivity makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Properties
IUPAC Name |
1,5-bis(furan-2-yl)pentan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-4,9-11,14H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWBGJNCWSSJIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCC(CCC2=CC=CO2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280755 | |
Record name | 1,5-bis(furan-2-yl)pentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79461-31-7 | |
Record name | NSC18534 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18534 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-bis(furan-2-yl)pentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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